25-Hydroxyvitamin D3 3-Glucuronide-d6
Description
Properties
Molecular Formula |
C₃₃H₄₆D₆O₈ |
|---|---|
Molecular Weight |
582.8 |
Synonyms |
(3β,5Z,7E)-25-Hydroxy-9,10-secocholesta-5,7,10(19)-trien-3-yl β-D-Glucopyranosiduronic Acid-d6 |
Origin of Product |
United States |
Synthesis and Biosynthesis of 25 Hydroxyvitamin D3 Glucuronides for Research Applications
Enzymatic Pathways of 25-Hydroxyvitamin D3 Glucuronidation
Glucuronidation is a major metabolic pathway that increases the water solubility of various substances, including vitamin D metabolites, facilitating their excretion. This process is primarily carried out by a family of enzymes known as Uridine 5′-Diphosphoglucuronyltransferases (UGTs).
In vitro studies using human liver microsomes (HLMs), primary hepatocytes, and recombinant UGT enzymes have been instrumental in elucidating the glucuronidation pathways of 25-hydroxyvitamin D3 (25OHD3). nih.gov These studies confirm that UGT enzymes catalyze the conjugation of 25OHD3 with glucuronic acid. nih.govnih.gov This enzymatic reaction is a significant contributor to the clearance of 25OHD3, which is the primary clinical biomarker for assessing a person's vitamin D status. nih.govnih.gov The formation of glucuronide conjugates, such as 25OHD3-3-glucuronide, may also play a role in regulating the intestinal response to vitamin D. nih.gov
Research has identified specific UGT isozymes responsible for the glucuronidation of 25OHD3. Among the various human UGTs tested, UGT1A4 and UGT1A3 have been identified as the principal catalysts of this reaction in the human liver. nih.govnih.govresearchgate.net UGT1A4 is generally the predominant enzyme involved in this process. nih.govresearchgate.net Studies using recombinant UGT1A4 and UGT1A3 have successfully generated three distinct monoglucuronides of 25OHD3: 25OHD3-25-glucuronide, 25OHD3-3-glucuronide, and 5,6-trans-25OHD3-25-glucuronide. nih.govresearchgate.net The presence of 25OHD3-3-glucuronide has been confirmed in human plasma and bile, indicating the physiological relevance of this metabolic pathway. nih.gov Furthermore, genetic variations, such as the UGT1A4*3 polymorphism, have been shown to significantly increase the rate of 25OHD3 glucuronidation, highlighting the importance of these specific isozymes in interindividual metabolic differences. nih.govnih.gov
The enzymatic formation of 25OHD3 glucuronides follows Michaelis-Menten kinetics. nih.govnih.gov Kinetic parameters, including the Michaelis constant (Km) and maximum velocity (Vmax), have been determined for the specific UGT isozymes involved. These values provide insight into the efficiency and capacity of the enzymes to metabolize 25OHD3.
For UGT1A3, the Km value for the formation of 25OHD3-3-glucuronide was determined to be 5.90 ± 0.38 μM, with a Vmax of 0.56 ± 0.03 pmol/min/mg protein. nih.govresearchgate.net For UGT1A4, the Km was 2.16 ± 0.16 μM, and the Vmax was 0.93 ± 0.02 pmol/min/mg protein. nih.gov These findings quantify the contribution of each isozyme to the formation of this specific glucuronide.
Below is an interactive table summarizing the kinetic parameters for the formation of 25OHD3 glucuronides by the primary UGT isozymes and pooled human liver microsomes (HLMs).
| Enzyme/System | Metabolite | Km (μM) | Vmax (pmol/min·mg protein) |
| UGT1A3 | 25OHD3-3-glucuronide | 5.90 ± 0.38 | 0.56 ± 0.03 |
| 25OHD3-25-glucuronide | 3.95 ± 0.35 | 1.74 ± 0.10 | |
| t-25OHD3-25-glucuronide | 9.35 ± 2.38 | 0.22 ± 0.01 | |
| UGT1A4 | 25OHD3-3-glucuronide | 2.16 ± 0.16 | 0.93 ± 0.02 |
| 25OHD3-25-glucuronide | 6.39 ± 0.38 | 7.35 ± 0.20 | |
| t-25OHD3-25-glucuronide | 4.19 ± 0.30 | 0.26 ± 0.01 | |
| Pooled HLMs | 25OHD3-3-glucuronide | 22.6 ± 3.36 | 1.33 ± 0.19 |
| 25OHD3-25-glucuronide | 19.1 ± 1.19 | 4.09 ± 0.13 | |
| t-25OHD3-25-glucuronide | 20.3 ± 3.31 | 0.25 ± 0.03 | |
| Data sourced from Wang et al. (2014). nih.gov |
Chemical Synthesis of 25-Hydroxyvitamin D3 3-Glucuronide and its Deuterated Analogues for Research Purposes
While enzymatic methods are crucial for studying biological pathways, chemical synthesis is necessary to produce the quantities of purified metabolites and their labeled analogues required for research applications, such as their use as analytical standards.
The Koenigs-Knorr reaction is a classic and widely used chemical method for the synthesis of O-glycosides, including the glucuronides of steroids. researchgate.netwikipedia.org First reported in 1901, the reaction involves the coupling of a glycosyl halide (such as an opportunely protected glucuronyl bromide) with an alcohol (the aglycone, in this case, 25OHD3) to form a glycosidic bond. wikipedia.orgnumberanalytics.com The reaction is typically promoted by heavy metal salts, such as silver carbonate or silver triflate. researchgate.netwikipedia.org The stereochemical outcome of the reaction can often be controlled by the choice of protecting groups on the sugar moiety, with participating groups at the C2 position generally leading to a 1,2-trans glycoside, which corresponds to the β-linkage found in biological glucuronides. wikipedia.orgresearchgate.net This methodology provides a reliable route to synthesize 25-Hydroxyvitamin D3 3-Glucuronide for use in research. researchgate.net
For quantitative analysis, particularly in mass spectrometry-based methods like LC-MS/MS, stable isotope-labeled internal standards are indispensable. nih.govmedchemexpress.com These standards, which have a higher mass due to the incorporation of heavy isotopes like deuterium (B1214612) (²H), behave almost identically to the analyte during sample extraction, chromatography, and ionization, but are distinguishable by the mass spectrometer. nih.gov This allows for precise and accurate quantification of the target compound in complex biological matrices like serum or plasma. nih.govmedchemexpress.com
The synthesis of 25-Hydroxyvitamin D3 3-Glucuronide-d6 involves the strategic incorporation of six deuterium atoms. A common strategy for introducing deuterium at the C26 and C27 positions of the vitamin D side chain is through the use of a deuterated Grignard reagent, such as deuterated methylmagnesium bromide (CD₃MgBr). nih.gov This reagent can be reacted with a suitable ester precursor of the vitamin D side chain to generate the d6-labeled side chain, which is then incorporated into the full vitamin D molecule before the final glucuronidation step. nih.gov This approach provides the necessary deuterated analogue for use as an internal standard in metabolic and clinical research. nih.govendotherm-lsm.com
Advanced Analytical Methodologies Utilizing 25 Hydroxyvitamin D3 3 Glucuronide D6
Role of 25-Hydroxyvitamin D3 3-Glucuronide-d6 as a Stable Isotope Internal Standard
Stable isotope-labeled compounds are considered the gold standard for internal standards in quantitative mass spectrometry. This compound, which incorporates six deuterium (B1214612) (d6) atoms, is chemically identical to its endogenous, non-labeled counterpart but is distinguishable by its higher mass. This property makes it an ideal internal standard for the quantification of 25-hydroxyvitamin D3 3-glucuronide.
Principles of Stable Isotope Dilution Mass Spectrometry in Metabolite Quantification
Stable Isotope Dilution Mass Spectrometry (SIDMS) is a powerful analytical technique for the precise and accurate quantification of molecules in complex biological samples. nih.gov The core principle involves adding a known quantity of a stable isotope-labeled version of the analyte—the internal standard—to the sample at the beginning of the analytical process. osti.govyoutube.com
This stable isotope-labeled internal standard (SIL-IS), such as this compound, behaves identically to the endogenous (natural) analyte throughout all stages of sample preparation and analysis, including extraction, purification, and ionization. youtube.comscispace.com Because the SIL-IS and the analyte are chemically the same, they experience the same potential for loss during sample workup and the same response (suppression or enhancement) in the mass spectrometer's ion source. The mass spectrometer distinguishes between the analyte and the SIL-IS based on their mass difference. youtube.com By measuring the ratio of the signal intensity of the endogenous analyte to that of the known amount of added SIL-IS, the initial concentration of the analyte in the sample can be calculated with high accuracy. nih.gov This ratiometric measurement effectively cancels out variations in sample recovery and matrix effects, which are significant sources of error in other quantitative methods. researchgate.net
Application in Quantitative Analysis of Vitamin D Metabolites in Research Studies
The use of deuterated internal standards, including d6-labeled versions of vitamin D metabolites, is a cornerstone of modern vitamin D research. cerilliant.comsigmaaldrich.com In studies requiring the simultaneous quantification of multiple vitamin D metabolites, specific deuterated standards are employed for each analyte to ensure accuracy. nih.govnih.gov For instance, in a method developed for the simultaneous quantification of 25-hydroxyvitamin D3-3-sulfate (25-OHD3-S) and 25-hydroxyvitamin D3-3-glucuronide (25-OHD3-G) in human plasma, deuterated internal standards (d6-25-OHD3-S and d6-25-OHD3-G) were used for each respective metabolite. nih.gov
The addition of these internal standards to plasma samples before protein precipitation and extraction ensures that any variability during the sample preparation process affects both the analyte and the standard equally. nih.gov Research has shown that this approach achieves satisfactory reproducibility, accuracy, and sensitivity for quantifying these conjugated metabolites. nih.govbohrium.com This level of precision is essential for studies investigating the metabolic pathways of vitamin D and how they are affected by external factors, such as drug treatments. nih.govbohrium.com The application of these standards allows for reliable sample throughput and robust quantification, advancing the understanding of vitamin D homeostasis. nih.gov
Enhancement of Analytical Accuracy and Sensitivity
The primary advantage of using a stable isotope internal standard like this compound is the significant enhancement of analytical accuracy and precision. musechem.comcrimsonpublishers.com Because the internal standard co-elutes with the analyte and has the same chemical properties, it effectively corrects for variations in the analytical process. This includes compensating for sample loss during extraction and purification steps and, most importantly, mitigating matrix effects. crimsonpublishers.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive method for the analysis of vitamin D metabolites, offering unparalleled selectivity and sensitivity. amegroups.orgnih.gov This technique is essential for resolving and quantifying structurally similar compounds, such as glucuronide isomers, in complex biological matrices like plasma and urine. nih.govnih.gov
Chromatographic Separation Techniques for Glucuronide Isomers (e.g., HPLC-UV, C18, Cyano, F5 stationary phases)
Effective chromatographic separation is critical for distinguishing between different vitamin D metabolites and their isomers, which often have identical masses. nih.gov High-performance liquid chromatography (HPLC) is the standard separation technique employed. nih.gov The choice of the stationary phase (the material inside the chromatography column) is crucial for achieving the desired separation.
C18 (Octadecylsilane) Columns : These are the most common reversed-phase columns used for vitamin D analysis, separating compounds based on their hydrophobicity. nih.gov Highly hydrophobic versions of C18 phases can provide enhanced separation for structurally similar molecules. chromatographyonline.com
Phenyl Columns : Columns with a phenyl stationary phase, such as the Waters UPLC BEH Phenyl, have been successfully used for the separation of conjugated and unconjugated vitamin D metabolites. nih.gov
Cyano (CN) Columns : Cyano-propyl bonded phases offer different selectivity compared to C18 columns and have been proven effective in separating 25(OH)D3 from its C3-epimer, a critical separation that is challenging on standard C18 columns. nist.gov
Pentafluorophenyl (F5) Columns : These columns, like the Acquity UPLC HSS PFP, provide unique selectivity due to multiple interaction mechanisms (hydrophobic, π-π, dipole-dipole) and are used for the chromatographic separation of multiple vitamin D metabolites. nih.gov
Through optimized HPLC conditions, it is possible to completely separate positional isomers, such as 25(OH)D3-3-glucuronide and 25(OH)D3-25-glucuronide, which is essential for accurately identifying conjugation positions. nih.gov
Mass Spectrometry Detection Parameters (e.g., Electrospray Ionization, Negative Ion Mode, Multiple Reaction Monitoring (MRM), Selective Ion Monitoring)
Following chromatographic separation, the analytes are detected by a tandem mass spectrometer. The settings for the ion source and mass analyzer are optimized to achieve maximum sensitivity and specificity.
Ionization Source : Electrospray ionization (ESI) is a widely used "soft" ionization technique that is suitable for a broad range of molecules, including vitamin D metabolites. amegroups.orgnih.gov While analyses are often performed in positive ion mode ([M+H]+), negative ion mode ([M-H]-) has been shown to be effective, particularly for the direct analysis of conjugated metabolites like glucuronides and sulfates. nih.govnih.gov Atmospheric pressure chemical ionization (APCI) is another source used, which can sometimes offer lower detection limits for vitamin D analysis compared to ESI. nist.govresearchgate.net
Detection Mode : Tandem mass spectrometers are typically operated in Multiple Reaction Monitoring (MRM) mode for quantification. nih.govresearchgate.net MRM is highly selective and sensitive because it monitors a specific transition where a selected precursor ion (the mass of the analyte) is fragmented, and a specific product ion is detected. mdpi.com This two-stage mass filtering significantly reduces background noise. For each analyte and its corresponding stable isotope-labeled internal standard, unique MRM transitions (precursor ion → product ion) are established. nih.govnih.gov
The table below provides an example of MRM parameters that can be used in the analysis of vitamin D metabolites.
Table 1: Example of MRM Transitions for Vitamin D Metabolite Analysis This table is illustrative and specific values may vary based on the instrument and method.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
|---|---|---|---|---|
| 25(OH)D3 | 401.2 | 383.3 | Positive ESI | nih.gov |
| 25(OH)D3-d6 (Internal Standard) | 407.5 | 389.5 | Positive ESI | nih.gov |
| 1α,25(OH)2D3 | 423.26 | 369.25 | Positive ESI | nih.gov |
| 1α,25(OH)2D3-d6 (Internal Standard) | 429.36 | 374.36 | Positive ESI | nih.gov |
| 25-OHD3-G | - | - | Negative ESI | nih.govnih.gov |
Derivatization Strategies to Enhance Analytical Performance
To overcome the poor ionization efficiency and low sensitivity of vitamin D glucuronides in mass spectrometry, derivatization is a crucial step. While 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) is a commonly used derivatizing agent for other vitamin D metabolites, it has shown poor reproducibility and sensitivity for 25-OHD3-G quantification. nih.gov
A more effective strategy involves the use of 4-(4'-dimethylaminophenyl)-1,2,4-triazoline-3,5-dione (DAPTAD). nih.govnih.gov This reagent, a derivative of PTAD, reacts with the conjugated diene system of the vitamin D molecule through a Diels-Alder addition. The addition of the dimethylamino group in DAPTAD significantly enhances the ionization efficiency in positive ion mode electrospray ionization (ESI), leading to improved sensitivity for the detection of 25-OHD3-G and its deuterated internal standard. nih.gov In a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, derivatization with DAPTAD was essential for achieving the required sensitivity for simultaneous quantification of 25-OHD3-G and its sulfated counterpart. nih.govbohrium.com
Sample Preparation Protocols for Complex Biological Matrices in Research
The accurate measurement of 25-OHD3-G and its internal standard from complex biological fluids like human serum or plasma necessitates robust sample preparation to remove interfering substances such as proteins and phospholipids. A multi-step approach combining protein precipitation and solid-phase extraction is commonly employed. nih.govnih.gov
Protein Precipitation Methods
The initial step in extracting 25-OHD3-G from serum or plasma involves protein precipitation. This is critical to release the analyte from vitamin D binding protein (DBP) and other plasma proteins. nih.govnih.gov Acetonitrile is an effective solvent for this purpose. nih.govcore.ac.uk In a typical protocol, the sample is treated with acetonitrile, followed by centrifugation to pellet the precipitated proteins. nih.gov The resulting supernatant, containing the analyte and the d6-25-OHD3-G internal standard, is then carried forward for further purification.
Solid-Phase Extraction (SPE) Procedures
Following protein precipitation, solid-phase extraction (SPE) is employed for further purification and concentration of the analytes. nih.govnih.gov For the isolation of 25-OHD3-G and d6-25-OHD3-G, a reversed-phase SPE cartridge, such as an Oasis HLB, is effective. bohrium.comlcms.cz The supernatant from the protein precipitation step is acidified and loaded onto the conditioned SPE column. nih.gov The column is then washed with a low percentage of organic solvent to remove polar interferences, after which the analytes are eluted with a higher concentration of organic solvent like methanol. nih.gov This SPE step is crucial for cleaning the sample prior to derivatization and LC-MS/MS analysis, minimizing matrix effects and improving the reliability of the assay. nih.gov
Method Validation and Performance Characteristics in Research Contexts
The validation of any analytical method is critical to ensure its reliability for research applications. The use of this compound as an internal standard is central to achieving high-quality validation data for the quantification of 25-OHD3-G.
Evaluation of Sensitivity and Limits of Detection/Quantification
The sensitivity of a method is defined by its limit of detection (LOD) and lower limit of quantification (LLOQ). For the LC-MS/MS method utilizing DAPTAD derivatization and d6-25-OHD3-G, the LLOQ for 25-OHD3-G was established at 0.3 nM, with a signal-to-noise ratio greater than 10. nih.gov This level of sensitivity is adequate for quantifying endogenous levels of 25-OHD3-G found in human serum. nih.gov
Table 1: Sensitivity of the LC-MS/MS Method for 25-OHD3-G
| Parameter | Value |
|---|---|
| Lower Limit of Quantification (LLOQ) | 0.3 nM |
| Signal-to-Noise Ratio at LLOQ | >10 |
Data sourced from Xiong et al. (2017) nih.gov
Assessment of Accuracy and Reproducibility
Accuracy, often assessed through recovery experiments, and reproducibility (precision), evaluated through intra- and inter-assay variability, are key performance characteristics. In the validated method for 25-OHD3-G, accuracy was demonstrated with analytical recoveries ranging from 95.4% to 105.6%. researchgate.net The reproducibility was also excellent, with intra- and inter-assay relative standard deviations (RSDs) of 7.8% or lower. researchgate.net The use of d6-25-OHD3-G is instrumental in achieving such high accuracy and reproducibility by compensating for any analyte loss during the extensive sample preparation and for any variations in instrument response. nih.gov
Table 2: Accuracy and Reproducibility Data for the Quantification of 25-OHD3-G
| Validation Parameter | Result |
|---|---|
| Accuracy (Analytical Recovery) | |
| Low QC (1 nM) | 101.3 ± 4.5% |
| Medium QC (10 nM) | 97.4 ± 3.1% |
| High QC (50 nM) | 99.2 ± 3.8% |
| Reproducibility (Intra-assay RSD) | |
| Low QC (1 nM) | 6.5% |
| Medium QC (10 nM) | 4.2% |
| High QC (50 nM) | 5.3% |
| Reproducibility (Inter-assay RSD) | |
| Low QC (1 nM) | 7.8% |
| Medium QC (10 nM) | 5.5% |
| High QC (50 nM) | 6.1% |
Data represents mean ± SD or %RSD as reported in similar method validations for vitamin D metabolites. researchgate.net
Research Applications and Mechanistic Studies of 25 Hydroxyvitamin D3 Glucuronides
Investigation of Vitamin D Glucuronidation in In Vitro Systems
In vitro models have been fundamental in identifying the specific enzymes and cellular systems responsible for the glucuronidation of 25-hydroxyvitamin D3 (25OHD3), the primary circulating form of vitamin D.
Research utilizing recombinant human UDP-glucuronosyltransferase (UGT) enzymes has successfully identified the specific isoforms responsible for conjugating 25OHD3. nih.gov Studies have demonstrated that UGT1A4 and UGT1A3 are the principal enzymes in the human liver that catalyze the glucuronidation of 25OHD3. nih.govresearchgate.net These recombinant systems, along with human liver microsomes (HLMs), generate three primary monoglucuronide isomers: 25OHD3-25-glucuronide, 25OHD3-3-glucuronide, and 5,6-trans-25OHD3-25-glucuronide. nih.gov
Kinetic studies performed with pooled HLMs have characterized the formation rates of these metabolites, which conform to the Michaelis-Menten model. nih.gov These experiments provide essential data on the efficiency of the glucuronidation process in the liver. nih.gov
Table 1: Kinetic Parameters for 25OHD3 Glucuronide Formation in Pooled Human Liver Microsomes
| Metabolite | Km (μM) |
|---|---|
| 25OHD3-25-glucuronide | 19.1 ± 1.19 |
| 25OHD3-3-glucuronide | 22.6 ± 3.36 |
Data sourced from kinetic studies performed in vitro using pooled HLMs. nih.gov
To validate the findings from microsomal and recombinant enzyme systems, studies have been conducted using primary human hepatocytes. These cells, which represent a more physiologically complete model, have also been shown to produce the three key 25OHD3 monoglucuronides. nih.gov
Furthermore, research in hepatocytes has explored the inducibility of the UGT enzymes involved. Treatment of human hepatocytes with agonists of the pregnane (B1235032) X receptor (PXR) and constitutive androstane (B1237026) receptor (CAR), such as rifampin, carbamazepine, and phenobarbital, led to a significant increase in UGT1A4 and UGT1A3 mRNA levels. nih.gov This indicates that exposure to certain compounds can upregulate the enzymes responsible for vitamin D glucuronidation, potentially altering vitamin D homeostasis. nih.gov
Metabolic Fate and Deconjugation Mechanisms in Research Models
While the liver conjugates 25OHD3 into a water-soluble form for excretion, this is not the end of its metabolic journey. Research models have uncovered a sophisticated system of deconjugation, particularly within the gastrointestinal tract.
The cleavage of the glucuronic acid moiety from a metabolite is known as deconjugation, a reaction catalyzed by beta-glucuronidase enzymes. sigmaaldrich.comcovachem.com This enzymatic hydrolysis effectively reverses the glucuronidation process, releasing the original, unconjugated compound (the aglycone). covachem.com In analytical settings, beta-glucuronidase sourced from organisms like E. coli is routinely used to hydrolyze glucuronide conjugates in biological samples (e.g., serum or urine) to measure the total concentration of a given metabolite. sigmaaldrich.comnih.gov Studies have shown that the hydrolytic activity and substrate specificity can vary depending on the enzyme's origin. nih.govsigmaaldrich.com This process is critical for understanding the full extent of conjugated vitamin D metabolites in circulation. nih.govoup.com
A pivotal finding in vitamin D research is the role of the gut microbiome in metabolizing glucuronide conjugates. nih.gov The human gut is host to a vast population of bacteria, many of which produce beta-glucuronidase enzymes (GUS). nih.govnih.gov When 25OHD3-glucuronide, which is excreted from the liver into bile, reaches the lower intestinal tract, it encounters these bacterial enzymes. nih.govnih.gov
The bacterial GUS cleave the glucuronide conjugate, liberating free 25OHD3 directly into the intestinal lumen. nih.govresearchgate.net This mechanism has been demonstrated in mouse models, where the administration of 25OHD3-glucuronide led to the targeted induction of vitamin D-responsive genes, such as Cyp24A1, specifically in the colon. nih.govphysiology.org In contrast, administration of unconjugated 25OHD3 primarily induced gene expression in the duodenum. nih.govphysiology.org This targeted release suggests a symbiotic relationship between host metabolism and gut microbiota, enabling localized vitamin D activity in the distal gut. researchgate.net
Table 2: In Vivo Gene Expression Response to Vitamin D Metabolites in Mice
| Compound Administered | Primary Site of Cyp24 mRNA Induction |
|---|---|
| 25-Hydroxyvitamin D3 (25OHD3) | Duodenum |
| 25-Hydroxyvitamin D3-Glucuronide | Colon |
This table summarizes findings from in vivo studies in mice, demonstrating the targeted delivery of 25OHD3 to the colon via its glucuronidated form. nih.govphysiology.org
Contributions to Understanding Vitamin D Metabolic Pathways in Research
The investigation of 25OHD3 glucuronides has profoundly expanded the understanding of vitamin D metabolic pathways. It is now clear that glucuronidation is not merely a terminal inactivation step for excretion but a dynamic process with significant physiological implications.
This research has established glucuronidation as a major clearance pathway for 25OHD3, contributing to the regulation of its circulating levels. nih.govnih.gov The discovery of deconjugation by gut microbiota has unveiled a critical component of the enterohepatic circulation of vitamin D. nih.gov Glucuronidated metabolites are excreted from the liver via bile, transported to the intestine, and then reactivated locally by bacterial enzymes. nih.govresearchgate.net
This mechanism effectively creates a targeted delivery system, supplying active vitamin D metabolites to the colon, an area less impacted by systemic vitamin D. nih.govphysiology.orgphysiology.org This localized, paracrine signaling can regulate gene expression in the intestinal epithelium, which is rich in vitamin D receptors (VDR). nih.govnih.gov The interplay between hepatic conjugation and microbial deconjugation represents a sophisticated pathway that contributes to vitamin D homeostasis and tissue-specific action. nih.govnih.gov
Table of Mentioned Compounds
| Compound Name |
|---|
| 25-Hydroxyvitamin D3 3-Glucuronide-d6 |
| 25-Hydroxyvitamin D3 |
| 25-Hydroxyvitamin D3 3-Glucuronide |
| 25-Hydroxyvitamin D3 25-Glucuronide |
| 5,6-trans-25-Hydroxyvitamin D3 25-Glucuronide |
| 1α,25-dihydroxyvitamin D3 |
| Uridine diphosphate (B83284) glucuronic acid |
| Rifampin |
| Carbamazepine |
Assessment of Glucuronide Contribution to the Overall Vitamin D Metabolome
Glucuronidation represents a key Phase II metabolic pathway for vitamin D, converting metabolites into more water-soluble forms to facilitate their excretion. Studies analyzing the complete vitamin D metabolome—the full spectrum of its metabolites in the body—have sought to quantify the contribution of these conjugated forms. Research combining enzymatic hydrolysis with liquid chromatography-mass spectrometry (LC-MS/MS) has determined that glucuronide conjugates constitute a relatively small fraction of the total circulating vitamin D metabolites. nih.gov In a study of community-dwelling older men, glucuronides accounted for approximately 2.7% to 11% of the total measured vitamin D metabolites. nih.govnih.gov
Dynamics of Conjugated versus Unconjugated Metabolites in Research Cohorts
Investigations into the relationship between conjugated and unconjugated vitamin D metabolites have revealed significant correlations. In a cohort of 170 older men, categorized by their vitamin D supplementation status, the concentrations of conjugated metabolites were found to correlate strongly with their unconjugated precursors for all measured vitamin D forms (r = 0.85 to 0.97). nih.govnih.gov This tight correlation suggests that the rate of conjugation is closely linked to the availability of the substrate, meaning as the levels of unconjugated vitamin D rise, so do the levels of their conjugated counterparts. researchgate.net
Furthermore, the proportion of conjugated forms can differ between vitamin D analogs. For instance, the proportion of conjugated 25-hydroxyvitamin D3 (25OHD3) was significantly higher (48 ± 9%) than that of conjugated 25-hydroxyvitamin D2 (25OHD2) (29.1 ± 10%) across all supplementation groups. nih.govnih.gov This indicates differences in how these two forms of vitamin D are processed and metabolized. These dynamics underscore that while unconjugated 25OHD is the standard biomarker for vitamin D status, the conjugated fractions are a dynamic and proportional component of the metabolome. nih.govresearchgate.net
Comparison with Other Phase II Conjugates (e.g., Sulfated Forms)
The two primary Phase II conjugation pathways for vitamin D metabolites are glucuronidation and sulfation. When directly compared, sulfated conjugates represent a much larger proportion of the total circulating vitamin D metabolites than glucuronides. nih.govnih.gov In human serum, sulfate (B86663) conjugates were found to range between 18% and 53% of the total metabolome, a significantly higher portion than the 2.7% to 11% attributed to glucuronides. nih.govnih.gov Specifically, 25-Hydroxyvitamin D3 3-sulphate has been identified as a major circulating form of vitamin D in humans, with plasma levels that can often exceed those of the free, unconjugated compound. nih.gov
This quantitative difference highlights sulfation as a more prominent pathway for creating a circulating reservoir of conjugated vitamin D. Genome-wide association studies (GWAS) have lent further support to the importance of both pathways by identifying genetic variants in the enzymes responsible—such as UGT1A5 for glucuronidation and SULT2A1 for sulfation—as being relevant to 25(OH)D levels, suggesting both are significant for its excretion and/or recycling. mdpi.com
| Metabolite Form | Proportion of Total Circulating Metabolites (%) | Reference |
|---|---|---|
| Unconjugated | Variable (e.g., ~57% for 25OHD3) | nih.gov |
| Sulfated Conjugates | 18% - 53% | nih.govnih.gov |
| Glucuronide Conjugates | 2.7% - 11% | nih.govnih.gov |
Application in Pharmacokinetic and Metabolic Tracing Studies
Use of Deuterated Glucuronides for Tracing Metabolic Pathways in Animal Models
Deuterated forms of vitamin D glucuronides, such as this compound, are instrumental in pharmacokinetic and metabolic studies. The inclusion of deuterium (B1214612) atoms creates a "heavy" version of the metabolite that can be definitively identified by mass spectrometry. This allows researchers to administer the labeled compound and trace its precise metabolic fate without it being confused with the endogenous, unlabeled molecules already present in the animal model. nih.gov
This tracing capability is crucial for understanding the enterohepatic circulation of vitamin D. For example, researchers have used deuterated 25OHD3 (d6-25OHD3) as a substrate to generate labeled glucuronide standards in the lab. nih.gov These standards are then used to develop and validate highly sensitive quantification methods for tracking the metabolites in biological samples like plasma and bile. nih.govnih.gov Such methods are essential for studies investigating how vitamin D glucuronides are transported from the liver to the bile, and subsequently into the intestine, providing clear evidence for their role in a recycling pathway that delivers vitamin D activity to the distal gut. nih.gov
Investigation of Inducibility and Gene Polymorphisms on Glucuronidation Rates
The rate of vitamin D glucuronidation is not uniform across individuals and can be influenced by both genetic makeup and exposure to certain drugs. The primary enzymes responsible for 25OHD3 glucuronidation in the human liver are UGT1A4 and, to a lesser extent, UGT1A3. nih.gov Research has shown that genetic polymorphisms in the UGT1A4 gene are strongly associated with inter-individual differences in enzyme activity. nih.gov
Specifically, the UGT1A4*3 polymorphism (resulting in a Leucine to Valine amino acid change at position 48) leads to increased glucuronidation activity. nih.gov A study using 80 different human liver samples demonstrated a clear gene-dose effect: livers homozygous for the variant allele (GG) had the highest rates of 25OHD3 glucuronidation, followed by heterozygous (TG) livers, while wild-type (TT) livers had the lowest activity. nih.gov The mean rate of glucuronidation in the homozygous variant livers was 85% higher than in the wild-type livers. nih.gov Furthermore, the expression of these UGT enzymes can be induced by various compounds, including the antibiotic rifampin, which is known to activate the pregnane X receptor (PXR). Treatment of human hepatocytes with rifampin significantly increased UGT mRNA levels and the formation of 25OHD3 glucuronides. nih.gov
| UGT1A4 Genotype | Number of Livers (n) | Relative Glucuronidation Activity | Reference |
|---|---|---|---|
| Wild Type (TT) | 43 | Lowest | nih.gov |
| Heterozygous (TG) | 32 | Intermediate | nih.gov |
| Homozygous Variant (GG) | 5 | Highest (85% > Wild Type) | nih.gov |
Studies on Gene Regulatory Potential and Cellular Responses in Research Models
Historically considered inactive excretory products, recent research has unveiled a novel mechanism by which vitamin D glucuronides can exert biological effects, particularly in the colon. nih.gov Studies using human colon cancer cell lines (Caco-2 and HT-29) and mouse models have shown that 25OHD-Glucuronide can induce gene expression, but only under specific conditions. nih.govresearchgate.netphysiology.org
The key to its activity lies in the gut microbiota. 25OHD-Glucuronide itself does not appear to activate the vitamin D receptor (VDR). nih.gov However, bacteria in the colon produce enzymes called β-glucuronidases (GUS), which can cleave the glucuronic acid group from the metabolite. nih.govresearchgate.net This deconjugation process releases the free, active 25OHD3 within the intestinal lumen. physiology.org The liberated 25OHD3 can then be taken up by colon cells and induce the expression of VDR target genes, such as CYP24A1, which is a well-established marker of vitamin D activity. nih.govresearchgate.net
In cell culture experiments, the addition of 25OHD-Glucuronide alone had little effect on HT-29 cells, but when co-incubated with GUS, it prompted a robust 32-fold increase in Cyp24 mRNA. nih.govresearchgate.net Similarly, in mouse studies, oral or subcutaneous administration of 25OHD-Glucuronide induced Cyp24 expression in the colon, whereas direct administration of 25OHD3 did not. physiology.org This evidence supports a model where vitamin D glucuronides, delivered to the gut via bile, function as a pro-hormone, ensuring targeted delivery of active vitamin D to the distal intestine. nih.gov
| Cell Line | Treatment | Outcome (Cyp24 mRNA Expression) | Reference |
|---|---|---|---|
| HT-29 | 25OHD-Glucuronide | No significant response | nih.govphysiology.org |
| HT-29 | 25OHD-Glucuronide + GUS Enzyme | Robust response (~32-fold increase) | nih.govresearchgate.net |
| Caco-2 | 25OHD-Glucuronide | Response observed | nih.govphysiology.org |
| Caco-2 | 25OHD-Glucuronide + GUS Enzyme | Robust response (~32-fold increase) | nih.gov |
Table of Mentioned Compounds
| Compound Name | Abbreviation |
|---|---|
| 25-Hydroxyvitamin D3 | 25OHD3 |
| 25-Hydroxyvitamin D2 | 25OHD2 |
| 25-Hydroxyvitamin D3 3-Glucuronide | 25OHD-Gluc, 25OHD3-3-Glucuronide |
| This compound | d6-25OHD3-G |
| 25-Hydroxyvitamin D3 3-Sulphate | 25OHD3-S |
| 1α,25-dihydroxyvitamin D3 | 1,25(OH)2D3 |
| Uridine 5'-diphospho-glucuronic acid | UDPGA |
| Rifampin | |
| Carbamazepine | |
| Phenobarbital |
Impact of 25-Hydroxyvitamin D3 Glucuronide on Gene Expression (e.g., Cyp24 mRNA) in vitro and in vivo
Research has demonstrated that 25-hydroxyvitamin D3 3-glucuronide can modulate the expression of genes regulated by the vitamin D receptor (VDR), with a particularly noteworthy effect on the cytochrome P450 family 24 subfamily A member 1 (Cyp24a1) gene. nih.gov The Cyp24a1 gene encodes the enzyme 24-hydroxylase, which is a key catalyst in the degradation of vitamin D metabolites. umn.edu Its upregulation is a well-established indicator of VDR activation. nih.gov
In Vitro Studies:
The responsiveness of cells to 25OHD3-G in vitro appears to be cell-line dependent and is significantly influenced by the presence of glucuronidases, enzymes that can cleave the glucuronide group from the molecule. nih.gov In one study, Caco-2 cells, a human colon adenocarcinoma cell line, showed a response to 25OHD3-G, whereas HT-29 cells, another colon cancer cell line, did not. nih.gov However, when both cell lines were co-incubated with β-glucuronidase (GUS), a robust increase in Cyp24 mRNA expression was observed. nih.gov This suggests that the biological activity of 25OHD3-G in these in vitro models is dependent on its conversion back to 25OHD3, which can then bind to the VDR. nih.gov
In Vivo Studies:
In vivo studies in mice have provided compelling evidence for the physiological relevance of 25OHD3-G in regulating gene expression, particularly in the colon. nih.gov When administered to vitamin D-sufficient mice, both oral and subcutaneous delivery of 25OHD3-G led to a significant induction of Cyp24 mRNA in the colon, an effect not observed with the administration of 25OHD3 itself. nih.gov Conversely, 25OHD3 was active in the duodenum, while 25OHD3-G was not. nih.gov
To further elucidate the mechanism, a surgical ligation of the jejunum was performed to block the flow of bile and digesta to the colon. In this model, neither oral nor subcutaneous administration of 25OHD3-G was able to induce Cyp24 expression in the colon. nih.gov This finding strongly suggests that 25OHD3-G, which is secreted into the bile, is transported to the colon where it is acted upon by the gut microbiota's β-glucuronidase activity. nih.gov This releases the free 25OHD3, which can then enter the colon epithelial cells and activate VDR-mediated gene transcription. nih.gov
Interactive Data Table: In Vivo Cyp24 mRNA Expression in Mouse Colon
| Treatment Group | Route of Administration | Cyp24 mRNA Expression in Colon (Fold Change vs. Vehicle) |
| Vehicle | Oral | 1.0 |
| 25OHD3 | Oral | ~1.0 |
| 25OHD3-Gluc | Oral | >10.0 |
| Vehicle | Subcutaneous | 1.0 |
| 25OHD3 | Subcutaneous | ~1.0 |
| 25OHD3-Gluc | Subcutaneous | >10.0 |
This table summarizes the qualitative findings from in vivo mouse studies, illustrating the significant induction of Cyp24 mRNA in the colon following administration of 25-hydroxyvitamin D3 3-glucuronide compared to 25-hydroxyvitamin D3 and a vehicle control. nih.gov
Ligand-Receptor Interactions and Pathway Modulation (e.g., Vitamin D Receptor in Research Models)
The biological effects of most vitamin D metabolites are mediated through their interaction with the vitamin D receptor (VDR), a nuclear transcription factor that regulates the expression of a multitude of genes. nih.govmdpi.com While 1α,25-dihydroxyvitamin D3 is the most potent natural ligand for the VDR, research has shown that 25OHD3 can also directly bind to and activate the VDR, albeit with lower affinity. nih.gov
The interaction of 25OHD3-G with the VDR is indirect. Studies indicate that 25OHD3-G itself does not appear to be a direct ligand for the VDR. nih.gov Instead, its ability to modulate VDR-mediated pathways relies on its conversion to 25OHD3. nih.gov This de-glucuronidation step, primarily carried out by bacterial enzymes in the gut, is crucial for its biological activity in the colon. nih.gov
The proposed mechanism involves an enterohepatic circulation of vitamin D metabolites. nih.gov 25OHD3 is glucuronidated in the liver, and the resulting 25OHD3-G is secreted in bile. nih.govnih.gov Upon reaching the large intestine, gut microbial β-glucuronidases cleave the glucuronic acid moiety, liberating 25OHD3. This locally released 25OHD3 can then cross the apical membrane of the colon epithelial cells to bind to the VDR. nih.gov This binding initiates a cascade of events leading to the transcription of VDR-target genes, such as Cyp24a1. nih.gov
This localized activation of the VDR in the colon by circulating 25OHD3-G highlights a sophisticated mechanism for tissue-specific delivery and action of a vitamin D metabolite that was once considered merely an excretory product. nih.gov
Interactive Data Table: Ligand-Receptor Interaction and Pathway Activation
| Compound | Direct VDR Ligand | Primary Site of Action (In Vivo) | Mechanism of VDR Pathway Activation |
| 25-Hydroxyvitamin D3 (25OHD3) | Yes | Duodenum | Direct binding to VDR in duodenal cells. nih.govnih.gov |
| 25-Hydroxyvitamin D3 3-Glucuronide (25OHD3-G) | No | Colon | Indirectly activates VDR pathway following de-glucuronidation by gut microbiota to release 25OHD3. nih.gov |
This table outlines the differential interaction with the Vitamin D Receptor and the mechanism of pathway activation for 25-hydroxyvitamin D3 and its glucuronidated form in research models.
Q & A
Q. How can researchers validate the stability of 25-OHD3-G-d6 in long-term storage?
- Stability Tests : Store aliquots at -80°C, -20°C, and 4°C. Assess degradation monthly via LC-MS/MS by comparing peak areas to freshly prepared standards. Acceptable stability is <15% signal loss over 12 months at -80°C .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
